7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
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Description
Synthesis Analysis
While specific synthesis methods for “7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopropane];hydrochloride” are not available, similar compounds such as N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-ones have been synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines .Scientific Research Applications
Synthesis and Biological Evaluation
Research by Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives, including variations of the 7-Bromospiro compound, were effective inhibitors of enzymes such as carbonic anhydrase I and II and acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Reactions and Rearrangements
Donskaya and Lukovskii (1991) reported on the synthesis and rearrangement of a (Bromomethylene)-cyclopropane–Dichloroketene Adduct, which includes structures related to the 7-Bromospiro compound. Their findings contribute to understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Donskaya & Lukovskii, 1991).
Synthesis of Derivatives and Heterospiro Systems
Kisel, Kostyrko, and Kovtunenko (2002) synthesized derivatives of a series of heterospiro systems starting from 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a compound related to 7-Bromospiro. Their work expands the scope of synthetic methods and potential applications in pharmaceuticals and materials science (Kisel, Kostyrko, & Kovtunenko, 2002).
Novel Cyclopropylidene-Nucleoside Synthesis
Cheng et al. (1997) investigated the reactions of substituted methylenecyclopropane with diethylzinc-bromoform, leading to derivatives including bromospiro compounds. This research is crucial for the development of new nucleoside analogs, which have significant implications in antiviral and anticancer therapies (Cheng et al., 1997).
properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11;/h1-2,5,13H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWPQNIPQYBMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride | |
CAS RN |
1203683-64-0 |
Source
|
Record name | 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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